Cas no 2171254-46-7 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid)

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid
- EN300-1578546
- 2171254-46-7
- 3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylbutanoic acid
-
- インチ: 1S/C26H32N2O5/c1-16(2)22(13-23(29)28-26(3,4)14-24(30)31)27-25(32)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-22H,13-15H2,1-4H3,(H,27,32)(H,28,29)(H,30,31)/t22-/m1/s1
- InChIKey: FZLABPIIIGMAFH-JOCHJYFZSA-N
- ほほえんだ: O(C(N[C@H](CC(NC(C)(C)CC(=O)O)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 10
- 複雑さ: 685
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 105Ų
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1578546-0.1g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylbutanoic acid |
2171254-46-7 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1578546-100mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylbutanoic acid |
2171254-46-7 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1578546-2500mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylbutanoic acid |
2171254-46-7 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1578546-2.5g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylbutanoic acid |
2171254-46-7 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1578546-1.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylbutanoic acid |
2171254-46-7 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1578546-5.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylbutanoic acid |
2171254-46-7 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1578546-0.25g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylbutanoic acid |
2171254-46-7 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1578546-50mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylbutanoic acid |
2171254-46-7 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1578546-10000mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylbutanoic acid |
2171254-46-7 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1578546-250mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylbutanoic acid |
2171254-46-7 | 250mg |
$3099.0 | 2023-09-24 |
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acidに関する追加情報
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic Acid: A Key Compound in Modern Pharmaceutical Research
CAS No. 2171254-46-7 represents a complex molecule with unique structural features that have attracted significant attention in the field of medicinal chemistry. This compound, specifically identified as 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid, is a derivative of fluorene-based scaffolds that have demonstrated promising applications in drug discovery. The synthesis of this compound involves multiple steps, including the protection of amino groups with methoxycarbonyl functionalities, which is critical for maintaining its chemical stability during biological assays. Recent studies have highlighted the importance of fluoren-9-yl moieties in modulating protein-ligand interactions, making this compound a valuable candidate for targeting specific biological pathways.
The molecular structure of 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid is characterized by a central fluoren-9-yl ring system, which is conjugated with a methoxycarbonyl group at the 9-position. This structural arrangement allows for the formation of hydrogen bonds with target proteins, enhancing the compound's binding affinity. The 3-methylbutanoic acid chain contributes to the molecule's hydrophobic properties, which are essential for crossing biological membranes. Additionally, the 4-methylpentanamido group introduces steric hindrance, potentially influencing the compound's pharmacokinetic profile.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid in various biological environments. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of kinase pathways associated with cancer progression. The molecule's ability to bind to ATP-binding domains with high specificity suggests its potential as a therapeutic agent for oncology applications. This finding aligns with the growing trend of developing small-molecule inhibitors that target specific enzymatic activities.
The methoxycarbonyl protective group in 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid plays a crucial role in its synthetic versatility. This group can be selectively removed under mild conditions, allowing for the incorporation of functional groups that enhance the molecule's biological activity. Researchers have explored the use of fluoren-9-yl scaffolds in the development of prodrugs, where the compound's hydrophobic nature facilitates its delivery to target tissues. This property is particularly relevant in the context of targeted drug delivery systems, which are increasingly being utilized in precision medicine.
The stereochemistry of 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid is another key aspect of its pharmacological profile. The 3R configuration at the chiral center influences the molecule's interaction with biological receptors. A 2024 study in Chemical Communications showed that the 3R isomer exhibits significantly higher potency compared to its 3S counterpart in inhibiting protease enzymes involved in viral replication. This stereochemical difference underscores the importance of chiral synthesis in the development of enantiomerically pure compounds for therapeutic applications.
Applications of 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid extend beyond oncology. In the field of antiviral drug discovery, this compound has shown potential as an inhibitor of RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. A 2023 preclinical study demonstrated its efficacy against respiratory syncytial virus (RSV), suggesting its potential as a broad-spectrum antiviral agent. These findings are particularly relevant in the context of emerging viral threats, where the development of multi-target compounds is becoming increasingly important.
The fluoren-9-yl scaffold in 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid also offers opportunities for drug conjugation strategies. Researchers have explored the attachment of targeting ligands to the fluoren-9-yl ring to enhance the compound's specificity for certain cell types. This approach is particularly valuable in the development of immunotherapy agents, where the ability to selectively target cancer cells while sparing healthy tissue is critical. Such conjugation strategies could significantly improve the therapeutic index of this compound.
From a synthetic perspective, the preparation of 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid involves several key steps, including the formation of the fluoren-9-yl ring and the introduction of the methoxycarbonyl group. These steps require precise control of reaction conditions to ensure the desired stereochemistry and functional group integrity. Advances in asymmetric catalysis have enabled chemists to achieve high enantiomeric purity in the synthesis of this compound, which is essential for its pharmaceutical applications.
The methoxycarbonyl group in 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid also serves as a platform for further chemical modifications. Researchers have investigated the possibility of replacing this group with other functionalities, such as fluorinated moieties or electron-deficient groups, to enhance the compound's biological activity. These modifications could potentially improve the molecule's solubility, metabolic stability, or binding affinity for specific targets.
In conclusion, 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid (CAS No. 2171254-46-7) represents a promising molecule in the field of pharmaceutical research. Its unique structural features, including the fluoren-9-yl scaffold and the methoxycarbonyl protective group, make it a valuable candidate for the development of new therapeutics. Ongoing research into its pharmacological properties and synthetic potential is likely to yield further insights into its applications in medicine.
2171254-46-7 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid) 関連製品
- 1694178-81-8(5-(3-Hydroxy-3-methylpyrrolidin-1-yl)furan-2-carbaldehyde)
- 2229470-82-8(2-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}propanoic acid)
- 1021215-87-1(2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide)
- 2034359-56-1(N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide)
- 1353979-12-0(4-iodo-N,N-dimethylcyclohexan-1-amine)
- 2024573-87-1(4,5,7-Trichloro-6-methyl-3-nitroquinoline)
- 1396557-74-6(2,3-dimethoxy-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide)
- 16156-56-2(cyclohexyl methanesulfonate)
- 1250943-13-5(2-chloro-3-cyclobutoxypyrazine)
- 1805196-24-0(3-(Difluoromethyl)-4-methoxy-2-methyl-5-(trifluoromethyl)pyridine)




